Megestrol acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

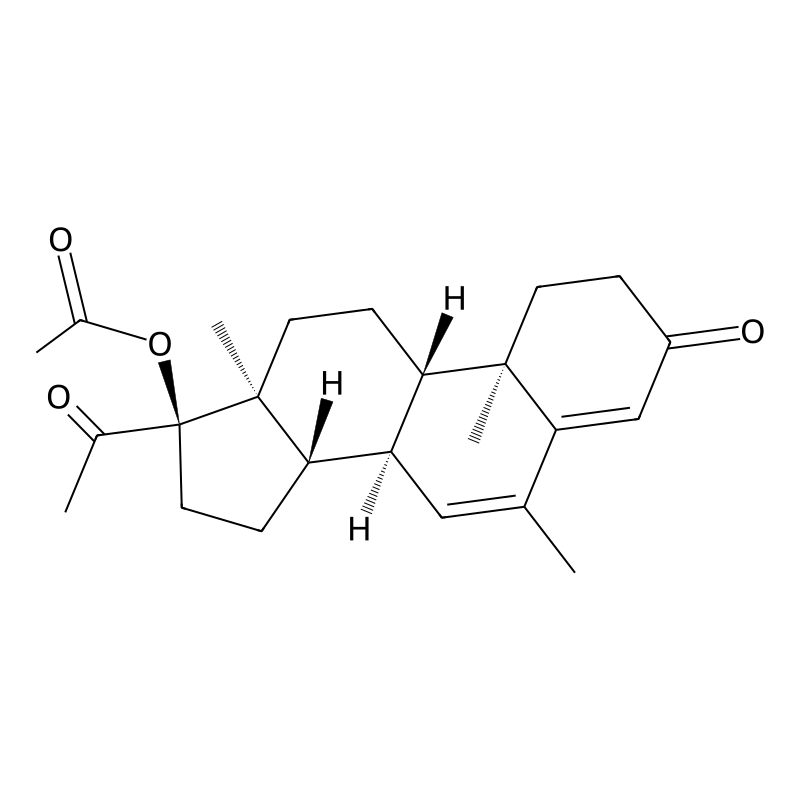

Megestrol acetate is a synthetic derivative of the naturally occurring steroid hormone progesterone, chemically designated as 17α-(acetyloxy)-6-methylpregna-4,6-diene-3,20-dione. It appears as a white crystalline solid with a molecular formula of C24H32O4 and an average molecular weight of approximately 384.51 g/mol. The compound exhibits low solubility in water (approximately 2 µg/mL at 37 °C) but is more soluble in organic solvents . Megestrol acetate is primarily used in clinical settings for its appetite-stimulating properties, particularly in patients experiencing cachexia due to chronic illnesses such as cancer or acquired immunodeficiency syndrome .

- MGA's mechanism of action depends on the context of its use.

- MGA can cause side effects like increased appetite, weight gain, blood clots, and abnormal blood sugar levels.

- It is not recommended for pregnant or breastfeeding women due to potential harm to the fetus or infant.

- MGA does not pose significant flammability or reactivity hazards.

Megestrol acetate exhibits several biological activities, primarily acting as a progestogen with antigonadotropic effects. It binds to the progesterone receptor with moderate affinity (approximately 65% relative to reference ligands) and has been shown to suppress the secretion of gonadotropins from the pituitary gland, thereby reducing circulating levels of sex hormones such as testosterone and estrogen . This mechanism underlies its use in treating conditions associated with hormonal imbalances and its potential contraceptive effects.

Additionally, megestrol acetate displays weak partial androgenic activity and glucocorticoid activity, contributing to its anti-inflammatory properties . Its orexigenic effects are thought to be mediated through increased production of neuropeptide Y, which primarily leads to fat mass gain rather than lean body mass .

The synthesis of megestrol acetate can be summarized in the following steps:

- Starting Material: Progesterone is used as the raw material.

- Acetylation: The ketone group at position 6 is modified using triethyl orthoformate and glycolic acid, yielding double Betamethasone Ketal structures.

- Grignard Reaction: The ketal intermediate undergoes a Grignard reaction with methyl magnesium bromide.

- Hydrolysis and Dehydration: Following the Grignard reaction, strong acid hydrolysis occurs, leading to deprotection and dehydration.

- Purification: The crude product is purified through recrystallization using activated carbon and low-carbon alcohols .

Megestrol acetate has several important applications in medicine:

- Appetite Stimulation: It is primarily prescribed to enhance appetite in patients suffering from cachexia due to cancer or acquired immunodeficiency syndrome.

- Hormonal Therapy: Due to its progestogenic effects, it is used in hormone replacement therapy and for managing certain gynecological conditions.

- Antineoplastic Agent: It has been investigated for its potential role in cancer treatment due to its hormonal modulation properties .

Megestrol acetate interacts with various medications, which can alter its efficacy or increase the risk of adverse effects. Notably, co-administration with sodium citrate can enhance side effects . Additionally, its metabolism involves cytochrome P450 enzymes that may be influenced by other drugs affecting liver function or competing for metabolic pathways . Understanding these interactions is crucial for optimizing therapeutic regimens involving megestrol acetate.

Several compounds share structural or functional similarities with megestrol acetate. Here are some notable examples:

| Compound | Structural Similarity | Primary Use |

|---|---|---|

| Medroxyprogesterone acetate | Progestin | Hormonal contraception |

| Norethisterone | Progestin | Hormonal contraception |

| Hydroxyprogesterone acetate | Progestin | Hormonal therapy |

| Algestone acetophenide | Progestin | Hormonal therapy |

Uniqueness of Megestrol Acetate:

- Megestrol acetate's distinct appetite-stimulating properties set it apart from other progestins that primarily focus on contraceptive or hormonal replacement roles.

- Its unique mechanism involving antigonadotropic effects allows it to significantly impact hormonal levels beyond typical progestins.

Megestrol acetate demonstrates well-defined thermal characteristics that are fundamental to its pharmaceutical processing and formulation development. The compound exhibits a sharp melting point range of 213-220°C as determined by differential scanning calorimetry analysis and confirmed by United States Pharmacopeia standards [1] [2]. This relatively narrow melting range indicates good crystalline purity and structural uniformity of the pharmaceutical compound.

The thermal stability profile reveals that megestrol acetate maintains structural integrity up to its melting point, with no significant decomposition events observed below this temperature range [1] [3]. However, the compound requires protection from light during storage, suggesting potential photodegradation pathways that could compromise its chemical stability [2].

Phase transition behavior analysis through X-ray diffraction and differential scanning calorimetry studies demonstrates that megestrol acetate can undergo crystal-to-amorphous transitions under specific processing conditions [4] [5] [6]. When subjected to nanonization processes or solid dispersion formation, the crystalline form transforms to an amorphous state, which significantly impacts dissolution characteristics and bioavailability profiles [6] [7].

Investigations into glass transition temperature behavior reveal that when megestrol acetate is incorporated into polymer-based solid dispersions, the resulting amorphous forms exhibit distinct glass transition events. Differential scanning calorimetry analysis of polymer-hybridized solid lipid nanoparticles containing megestrol acetate showed characteristic glass transition temperature shifts, indicating molecular-level interactions between the drug and carrier materials [6] [8].

| Parameter | Value | Method/Reference |

|---|---|---|

| Melting Point Range | 213-220°C | USP, DSC analysis |

| Glass Transition Temperature | Observed in amorphous solid dispersions | DSC studies of solid dispersions |

| Stability Under Heat | Stable up to melting point | Thermal analysis |

| Phase Transition Behavior | Crystal → amorphous transitions observed in nanoformulations | XRD and DSC studies |

| Crystalline Structure | White crystalline solid | Visual inspection, XRD |

| Thermal Stability in Air | Requires protection from light | Storage requirements |

Solubility Parameters in Pharmaceutical Solvents

Megestrol acetate exhibits markedly different solubility characteristics across various pharmaceutical solvents, reflecting its highly lipophilic nature and poor aqueous solubility profile. In aqueous media at physiological temperature (37°C), the compound demonstrates extremely limited solubility of only 2 μg/mL, classifying it as practically insoluble according to pharmaceutical standards [1] [3] [9]. This poor aqueous solubility presents significant formulation challenges for oral drug delivery systems.

The solubility profile in biological fluids shows a twelve-fold improvement in plasma compared to pure water, reaching 24 μg/mL at 37°C [1] [3]. This enhanced solubility in plasma is attributed to protein binding interactions and the presence of natural surfactants such as bile salts and phospholipids that facilitate drug solubilization.

Organic solvent solubility studies reveal that megestrol acetate demonstrates significantly enhanced dissolution in polar organic solvents. The compound shows moderate solubility in ethanol (approximately 20 mM) and excellent solubility in dimethyl sulfoxide (50 mM) [10] [11] [12]. Acetone and chloroform provide very high solubility, with chloroform being particularly effective as a solvent for analytical and formulation purposes [2] [13].

pH-dependent solubility investigations demonstrate that megestrol acetate exhibits instability under alkaline conditions, with significant degradation observed at pH values of 7 or above [13]. This pH sensitivity necessitates careful formulation design, particularly for oral suspension products where pH control is critical for both stability and solubility optimization.

Surfactant-mediated solubility enhancement studies have shown that various surfactants can significantly improve megestrol acetate solubility across different pH ranges. Investigations with rapeseed methyl ester ethoxylate (Rofam 70), Tween 80, and Pluronic F68 at pH values of 5.0, 7.4, and 9.0 demonstrated substantial solubility improvements, with some formulations achieving up to 50-fold enhancement compared to pure aqueous systems [14] [15] [16].

| Solvent | Solubility | Classification |

|---|---|---|

| Water (37°C) | 2 μg/mL | Practically insoluble |

| Plasma (37°C) | 24 μg/mL | Slightly soluble |

| Ethanol | 20 mM (soluble) | Moderately soluble |

| DMSO | 50 mM (freely soluble) | Freely soluble |

| Acetone | Soluble | Soluble |

| Chloroform | Very soluble | Very soluble |

| Methanol | Soluble in diluted form | Soluble |

Partition Coefficients (LogP) and Lipophilicity Studies

The lipophilicity profile of megestrol acetate, characterized by its partition coefficient, represents a critical physicochemical parameter that directly influences its biopharmaceutical properties and formulation behavior. Experimental determination of the octanol-water partition coefficient yields a LogP value of 3.2, firmly establishing megestrol acetate as a highly lipophilic compound [17] [18].

Computational LogP predictions using various algorithms including OSIRIS, SCF bio, Molinspiration, ALOGPS 2.1, Molsoft, ACD/logP, PkCSM, and Swiss ADME show values ranging from 3.0 to 3.4, demonstrating good correlation with experimental data [19]. The consistency between experimental and computational values validates the reliability of lipophilicity predictions for this steroid compound.

The high LogP value directly correlates with the compound's Biopharmaceutical Classification System (BCS) Class II designation, characterized by low aqueous solubility and high membrane permeability [18] [20]. This classification has significant implications for oral bioavailability, as dissolution rather than permeation becomes the rate-limiting step for drug absorption.

Lipophilicity-related formulation challenges manifest in several key areas. The high hydrophobicity contributes to poor wettability, with contact angle measurements consistently exceeding 90°, indicating hydrophobic surface characteristics [21]. This poor wetting behavior necessitates the incorporation of surfactants and wetting agents in pharmaceutical formulations to achieve adequate dispersion and dissolution.

The partition coefficient also influences the compound's interaction with biological membranes and distribution within lipid-based drug delivery systems. Studies investigating megestrol acetate incorporation into solid lipid nanoparticles and nanoemulsions demonstrate preferential partitioning into the lipid phase, which can be exploited for enhanced oral bioavailability through lymphatic uptake pathways [22] [15].

| Parameter | Value | Reference |

|---|---|---|

| LogP (experimental) | 3.2 | Experimental studies |

| LogP (calculated - various methods) | 3.0-3.4 (computational variations) | Computational predictions |

| Lipophilicity classification | Highly lipophilic | Literature classification |

| BCS Classification | Class II (Low solubility, High permeability) | BCS classification studies |

| Hydrophobicity index | High hydrophobicity | Contact angle measurements |

| Oil-water partition behavior | Preferentially partitions to oil phase | Partition studies |

Surface Characteristics and Micronization Effects

The surface properties of megestrol acetate significantly influence its pharmaceutical behavior, particularly regarding wettability, dissolution, and formulation stability. Contact angle measurements using the sessile drop method consistently demonstrate values exceeding 90°, confirming the hydrophobic nature of megestrol acetate surfaces [21] [23]. This high contact angle indicates poor wettability characteristics that directly impact dissolution rate and bioavailability.

Micronization processes dramatically alter the surface characteristics of megestrol acetate, with significant implications for pharmaceutical performance. Raw megestrol acetate typically exhibits a broad particle size distribution ranging from 0.2 to 30 μm with a mean particle size of approximately 3.02 μm [4]. Following micronization, the particle size distribution narrows considerably, with mass median diameters typically ranging from 3.0 to 10 μm as specified in pharmaceutical formulations [24] [23].

Advanced particle size reduction techniques, including antisolvent precipitation and supercritical fluid processing, can achieve even finer particle sizes. Nanonization studies have successfully produced megestrol acetate particles with mean diameters of 208 nm, representing a significant reduction from the starting material [4]. These nanoparticles demonstrate a narrow size distribution with 90% of particles falling within the 100-300 nm range [4] [5].

Brunauer-Emmett-Teller (BET) surface area analysis reveals an inverse relationship between particle size and specific surface area. Processed microcrystals show substantially increased surface areas compared to raw material, with the order of increasing surface area following the pattern: raw micronized material < processed microcrystals without additives < processed microcrystals with polymer < processed microcrystals with polymer and surfactant [25] [26].

The surface characteristics are profoundly affected by particle processing conditions. Studies demonstrate that processed megestrol acetate microcrystals in the presence of hydrophilic polymers and surfactants achieve mean diameters of 1048 nm with enhanced surface properties, compared to 4352 nm for raw micronized material [25] [26]. These surface modifications result in significantly improved dissolution properties, with nanoparticles achieving 100% drug dissolution within 5 minutes compared to incomplete dissolution after 120 minutes for raw material [4].

Interfacial properties analysis reveals that megestrol acetate exhibits high interfacial tension with aqueous media, necessitating the use of surfactants for adequate wetting and dispersion [24] [23] [27]. The hydrophobic nature of the compound, combined with entrapped air on particle surfaces, creates challenging formulation conditions that require careful selection of wetting agents and surfactants to achieve stable pharmaceutical suspensions.

| Property | Value | Measurement Method |

|---|---|---|

| Contact Angle with Water | >90° | Sessile drop method |

| Surface Wettability | Hydrophobic (poor wetting) | Contact angle goniometry |

| Micronized Particle Size Range | 3.0-10 μm (mass median diameter) | Laser diffraction, microscopy |

| BET Surface Area (micronized) | Inversely related to particle size | Nitrogen adsorption (BET) |

| Surface Tension Effects | High interfacial tension with water | Tensiometry |

| Interfacial Properties | Requires surfactants for wetting | Interfacial tension measurement |

| Particle Size Distribution (raw) | 0.2-30 μm (wide distribution) | Particle size analysis |

| Particle Size Distribution (processed) | 100-300 nm (narrow distribution) | Dynamic light scattering |

Hygroscopicity and Solid-State Stability

Megestrol acetate demonstrates favorable hygroscopic properties with low moisture uptake characteristics under normal storage conditions. The compound maintains water content below 0.5% when stored according to United States Pharmacopeia specifications, classifying it as having low hygroscopicity [2]. This characteristic contributes to its overall stability profile and reduces concerns regarding moisture-induced degradation or physical changes during storage.

The solid-state stability of megestrol acetate in its crystalline form is generally excellent under appropriate storage conditions. The compound remains stable for extended periods when stored in well-closed containers at room temperature with protection from light [2] [3]. However, the stability profile is highly dependent on environmental conditions, particularly pH and light exposure.

pH stability investigations reveal that megestrol acetate exhibits significant instability under alkaline conditions, with decomposition observed at pH values of 7 or above [13] [28]. This pH sensitivity is particularly relevant for aqueous formulations where pH control becomes critical for maintaining chemical stability. The compound shows optimal stability in slightly acidic conditions, with oral suspension formulations typically maintained at pH ranges between 3.0 and 4.7 [28].

Light sensitivity studies indicate that megestrol acetate requires protection from light exposure to maintain chemical integrity [2]. Photodegradation pathways can lead to chemical breakdown and loss of therapeutic activity, necessitating the use of amber containers or other light-protective packaging for pharmaceutical products.

The stability of amorphous forms of megestrol acetate presents different challenges compared to the crystalline material. Amorphous solid dispersions and nanocrystal formulations demonstrate reduced physical stability with tendencies toward recrystallization over time [5] [6]. However, these forms can be stabilized through appropriate polymer selection and formulation design, with studies showing successful stabilization using hydroxypropyl methylcellulose and other hydrophilic polymers.

Temperature cycling studies demonstrate that megestrol acetate maintains stability through normal temperature variations encountered during storage and distribution. The compound does not exhibit significant degradation or physical changes when subjected to typical pharmaceutical storage temperature ranges, provided that extreme temperatures are avoided [29].

Oxidative stability analysis indicates that megestrol acetate is generally stable under normal atmospheric conditions, with no significant oxidative degradation observed under standard storage conditions [2]. However, for long-term storage or specialized applications, inert atmosphere packaging may be beneficial to ensure maximum stability.

The stability profile in different formulation matrices varies considerably. Crystalline tablet formulations demonstrate excellent long-term stability, while liquid suspensions require careful pH control and may benefit from antioxidant addition. Nanocrystal formulations show good stability when properly formulated with appropriate stabilizing excipients [5] [30].

| Condition | Stability Profile | Storage Requirements |

|---|---|---|

| Room Temperature Storage | Stable when properly stored | Well-closed containers |

| Humidity Sensitivity | Low hygroscopicity (<0.5% water) | Control humidity |

| Light Sensitivity | Requires protection from light | Protect from light |

| pH Stability (aqueous) | Unstable at pH ≥7 | Avoid alkaline conditions |

| Oxidative Stability | Stable under normal conditions | Inert atmosphere if needed |

| Long-term Stability (crystalline) | Stable for extended periods | Room temperature acceptable |

| Amorphous Form Stability | Less stable, prone to recrystallization | Requires stabilizing excipients |

| Temperature Cycling | Stable through normal temperature variations | Avoid extreme temperatures |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (14.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (13.82%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H341 (26.02%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (24.39%): May cause cancer [Danger Carcinogenicity];

H351 (74.8%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (62.6%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (23.58%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (34.96%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Megestrol Acetate is the acetate salt form of megestrol, a synthetic derivative of the naturally occurring female sex hormone progesterone with potential anti-estrogenic and antineoplastic activity. Mimicking the action of progesterone, megestrol acetate binds to and activates nuclear progesterone receptors in the reproductive system, and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. This leads to an alteration in protein synthesis, which modulates cell growth of reproductive tissues. Due to the negative feedback mechanism seen with progesterone, megestrol also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impedes the growth of estrogen-sensitive tumor cells.

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The major route of drug elimination in humans is urine. Respiratory excretion as labeled carbon dioxide and fat storage may have accounted for at least part of the radioactivity not found in urine and feces.

Metabolism Metabolites

Wikipedia

THC-O-acetate

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

2: Ruiz Garcia V, López-Briz E, Carbonell Sanchis R, Gonzalvez Perales JL, Bort-Marti S. Megestrol acetate for treatment of anorexia-cachexia syndrome. Cochrane Database Syst Rev. 2013 Mar 28;3:CD004310. doi: 10.1002/14651858.CD004310.pub3. Review. PubMed PMID: 23543530.

3: Greenberg M, Lawler D, Zawistowski S, Jöchle W. Low-dose megestrol acetate revisited: a viable adjunct to surgical sterilization in free roaming cats? Vet J. 2013 Jun;196(3):304-8. doi: 10.1016/j.tvjl.2013.01.038. Epub 2013 Mar 14. Review. PubMed PMID: 23499239.

4: Argilés JM, Anguera A, Stemmler B. A new look at an old drug for the treatment of cancer cachexia: megestrol acetate. Clin Nutr. 2013 Jun;32(3):319-24. doi: 10.1016/j.clnu.2013.01.004. Epub 2013 Jan 22. Review. PubMed PMID: 23395103.

5: Fox CB, Treadway AK, Blaszczyk AT, Sleeper RB. Megestrol acetate and mirtazapine for the treatment of unplanned weight loss in the elderly. Pharmacotherapy. 2009 Apr;29(4):383-97. doi: 10.1592/phco.29.4.383. Review. PubMed PMID: 19323618.

6: Leśniak W, Bała M, Jaeschke R, Krzakowski M. Effects of megestrol acetate in patients with cancer anorexia-cachexia syndrome--a systematic review and meta-analysis. Pol Arch Med Wewn. 2008 Nov;118(11):636-44. Review. PubMed PMID: 19140567.

7: Yeh SS, Schuster MW. Megestrol acetate in cachexia and anorexia. Int J Nanomedicine. 2006;1(4):411-6. Review. PubMed PMID: 17722275; PubMed Central PMCID: PMC2676640.

8: Megestrol acetate NCD oral suspension -- Par Pharmaceutical: megestrol acetate nanocrystal dispersion oral suspension, PAR 100.2, PAR-100.2. Drugs R D. 2007;8(4):251-4. Review. Corrected and republished in: Drugs R D. 2007;8(6):403-6. PubMed PMID: 17596111.

9: Mateen F, Jatoi A. Megestrol acetate for the palliation of anorexia in advanced, incurable cancer patients. Clin Nutr. 2006 Oct;25(5):711-5. Epub 2006 Jul 25. Review. PubMed PMID: 16867306.

10: Femia RA, Goyette RE. The science of megestrol acetate delivery: potential to improve outcomes in cachexia. BioDrugs. 2005;19(3):179-87. Review. PubMed PMID: 15984902.

11: Berenstein EG, Ortiz Z. Megestrol acetate for the treatment of anorexia-cachexia syndrome. Cochrane Database Syst Rev. 2005 Apr 18;(2):CD004310. Review. Update in: Cochrane Database Syst Rev. 2013;3:CD004310. PubMed PMID: 15846706.

12: Pascual López A, Roqué i Figuls M, Urrútia Cuchi G, Berenstein EG, Almenar Pasies B, Balcells Alegre M, Herdman M. Systematic review of megestrol acetate in the treatment of anorexia-cachexia syndrome. J Pain Symptom Manage. 2004 Apr;27(4):360-9. Review. PubMed PMID: 15050664.

13: Thomas DR. Incidence of venous thromboembolism in megestrol acetate users. J Am Med Dir Assoc. 2004 Jan-Feb;5(1):65-6; author reply 66-7. Review. PubMed PMID: 14726802.

14: Ruiz-García V, Juan O, Pérez Hoyos S, Peiró R, Ramón N, Rosero MA, García MA. [Megestrol acetate: a systematic review usefulness about the weight gain in neoplastic patients with cachexia]. Med Clin (Barc). 2002 Jul 6;119(5):166-70. Review. Spanish. PubMed PMID: 12200017.

15: Karcic E, Philpot C, Morley JE. Treating malnutrition with megestrol acetate: literature review and review of our experience. J Nutr Health Aging. 2002 May;6(3):191-200. Review. PubMed PMID: 12152625.

16: Bonte J. Third generation aromatase inhibitors in metastatic breast cancer patients failing tamoxifen. Randomized comparisons with megestrol acetate: a critical review. Eur J Gynaecol Oncol. 2000;21(6):555-9. Review. PubMed PMID: 11214609.

17: Farrar DJ. Megestrol acetate: promises and pitfalls. AIDS Patient Care STDS. 1999 Mar;13(3):149-52. Review. PubMed PMID: 10375262.

18: Stockheim JA, Daaboul JJ, Yogev R, Scully SP, Binns HJ, Chadwick EG. Adrenal suppression in children with the human immunodeficiency virus treated with megestrol acetate. J Pediatr. 1999 Mar;134(3):368-70. Review. PubMed PMID: 10064680.

19: Mantovani G, Macciò A, Lai P, Massa E, Ghiani M, Santona MC. Cytokine involvement in cancer anorexia/cachexia: role of megestrol acetate and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms. Crit Rev Oncog. 1998;9(2):99-106. Review. PubMed PMID: 9973244.

20: Chang AY. Megestrol acetate as a biomodulator. Semin Oncol. 1998 Apr;25(2 Suppl 6):58-61. Review. PubMed PMID: 9625385.